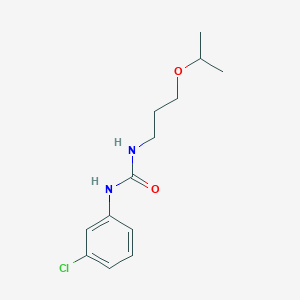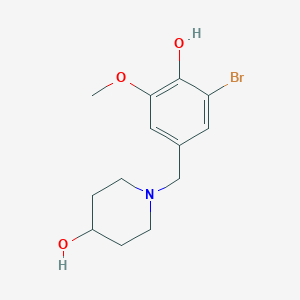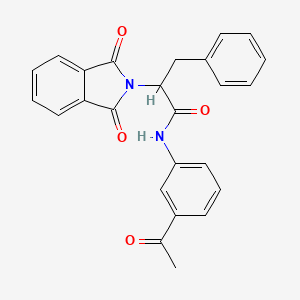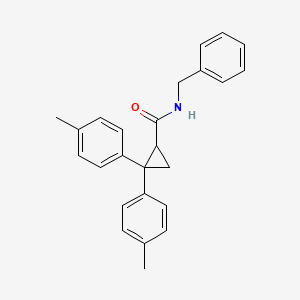
N-(3-chlorophenyl)-N'-(3-isopropoxypropyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of N-(3-chlorophenyl)-N'-(3-isopropoxypropyl)urea and similar compounds typically involves reactions that introduce the chlorophenyl and isopropoxypropyl groups into the urea moiety. While the specific synthesis pathway for this compound is not directly cited, related processes involve the reaction of chlorophenyl isocyanates with appropriate amines or alcohols under controlled conditions to yield the desired urea derivatives. These methods aim at efficiently creating urea compounds with specific substituents, offering a foundation for synthesizing N-(3-chlorophenyl)-N'-(3-isopropoxypropyl)urea (Sathe, Karade, & Kaushik, 2007).
Molecular Structure Analysis
Molecular structure analysis of urea derivatives, including N-(3-chlorophenyl)-N'-(3-isopropoxypropyl)urea, often employs techniques like X-ray crystallography, NMR (Nuclear Magnetic Resonance), and IR (Infrared) spectroscopy. These analyses reveal the spatial arrangement of atoms within the molecule and the presence of functional groups, providing insights into how structural features influence the compound's physical and chemical properties. Similar studies on urea derivatives have highlighted the importance of molecular conformation and substitution patterns on their behavior and interactions (Rao, Wu, Song, & Shang, 2010).
Chemical Reactions and Properties
N-(3-chlorophenyl)-N'-(3-isopropoxypropyl)urea can undergo various chemical reactions typical of urea compounds, including hydrolysis, reactions with acids and bases, and interactions with other nucleophiles or electrophiles. These reactions are often influenced by the presence of the chlorophenyl and isopropoxypropyl groups, which can affect the compound's reactivity and the types of products formed. Studies on similar compounds provide a basis for understanding the reactivity and potential chemical transformations of N-(3-chlorophenyl)-N'-(3-isopropoxypropyl)urea (Scozzafava, Mastrolorenzo, & Supuran, 2001).
Physical Properties Analysis
The physical properties of N-(3-chlorophenyl)-N'-(3-isopropoxypropyl)urea, such as melting point, solubility, and crystalline structure, are pivotal for understanding its behavior in different environments. These properties are determined by the molecular structure and intermolecular forces within the compound. For urea derivatives, crystallography studies reveal how molecular arrangements and intermolecular interactions, including hydrogen bonding, influence the compound's physical state and stability (Mary et al., 2014).
Propiedades
IUPAC Name |
1-(3-chlorophenyl)-3-(3-propan-2-yloxypropyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19ClN2O2/c1-10(2)18-8-4-7-15-13(17)16-12-6-3-5-11(14)9-12/h3,5-6,9-10H,4,7-8H2,1-2H3,(H2,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQXBFOBPIKQGAK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OCCCNC(=O)NC1=CC(=CC=C1)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(2-chlorobenzyl)-1-[2-(3-fluorophenyl)ethyl]-N-methyl-6-oxo-3-piperidinecarboxamide](/img/structure/B5168157.png)
![2-(10,11-dihydro-5H-dibenzo[a,d][7]annulen-5-yl)-N-(3-isoxazolylmethyl)-N-methylacetamide](/img/structure/B5168163.png)
![2-[3-[3-(acetylamino)-4-methylphenyl]-6-oxo-1(6H)-pyridazinyl]-N-(3-chloro-4-methoxyphenyl)acetamide](/img/structure/B5168173.png)
![N-{4-[(cyclohexylcarbonyl)amino]-3-methoxyphenyl}-2-furamide](/img/structure/B5168175.png)

![2-{[2-(1-piperidinyl)-4-pyrimidinyl]amino}benzoic acid](/img/structure/B5168192.png)

![N~1~-[2-(1-cyclohexen-1-yl)ethyl]-N~2~-(4-fluorophenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]glycinamide](/img/structure/B5168202.png)


![3-{2-[2-(2-allyl-4-methylphenoxy)ethoxy]ethyl}-4(3H)-quinazolinone](/img/structure/B5168238.png)
![methyl 3-[4-(2-chlorophenyl)-1-piperazinyl]propanoate](/img/structure/B5168252.png)
